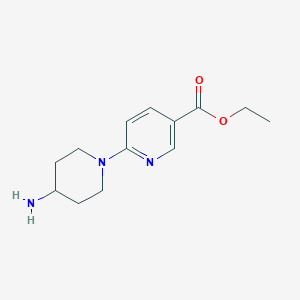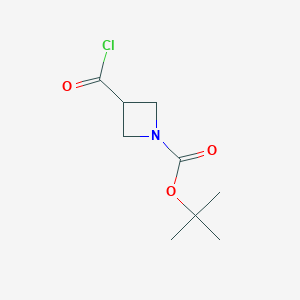
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE
Descripción general
Descripción
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes a pyridine ring substituted with a piperidinyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE typically involves the reaction of 3-pyridinecarboxylic acid with 4-amino-1-piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The ethyl ester group is introduced through esterification reactions, which involve the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific acids/bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce piperidine-based compounds.
Aplicaciones Científicas De Investigación
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic acid: A simpler analog without the piperidinyl and ethyl ester groups.
6-(4-Aminopiperidin-1-yl)nicotinic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
252577-91-6 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
ethyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)10-3-4-12(15-9-10)16-7-5-11(14)6-8-16/h3-4,9,11H,2,5-8,14H2,1H3 |
Clave InChI |
ZLZGWYCDEZAFBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1)N2CCC(CC2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)


![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)


![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)



